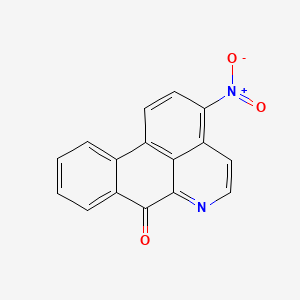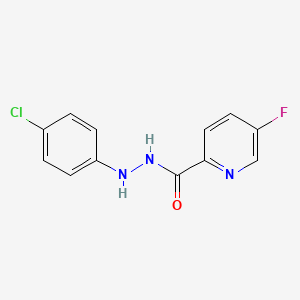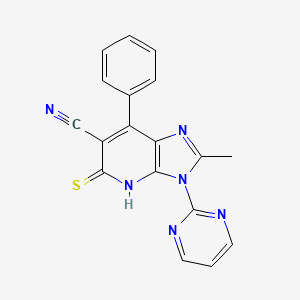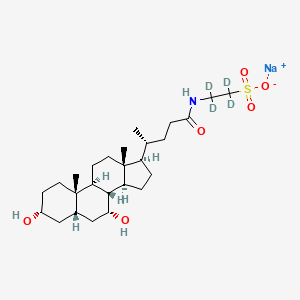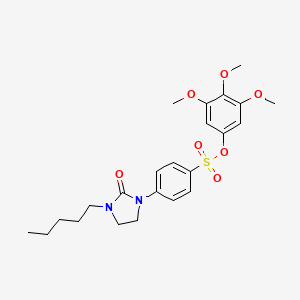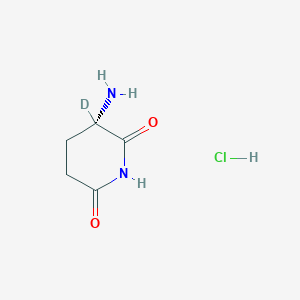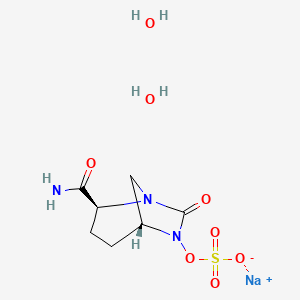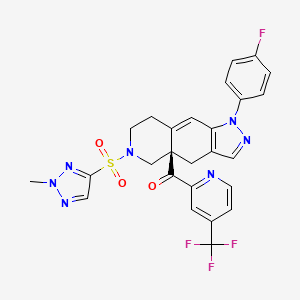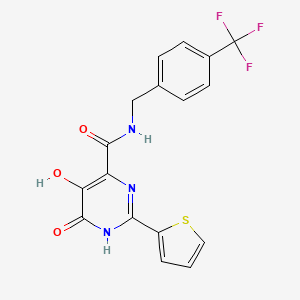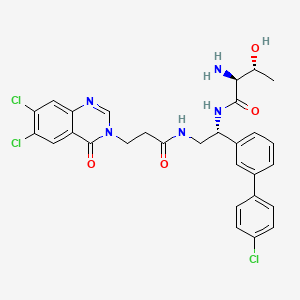
Antibacterial agent 93
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound exhibits significant antibacterial activities against both gram-positive and gram-negative bacteria . Its unique mechanism of action and broad-spectrum efficacy make it a promising candidate for combating bacterial infections, especially those caused by drug-resistant strains.
準備方法
The synthesis of antibacterial agent 93 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Final Coupling: The final step involves coupling the intermediates under controlled conditions to form the desired compound. This step may require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial production methods for this compound are designed to optimize yield and reduce production costs. These methods often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .
化学反応の分析
Antibacterial agent 93 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups of this compound, potentially altering its antibacterial properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule, enhancing its efficacy or stability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Antibacterial agent 93 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of aminoacyl-tRNA synthetases inhibitors.
Biology: Researchers use this compound to investigate the mechanisms of bacterial resistance and to develop new strategies for overcoming drug resistance.
Medicine: this compound is being explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Industry: This compound is used in the development of new antibacterial coatings and materials for medical devices and surfaces
作用機序
The mechanism of action of antibacterial agent 93 involves the inhibition of aminoacyl-tRNA synthetases, which are essential enzymes for protein synthesis in bacteria. By binding to these enzymes, the compound prevents the attachment of amino acids to their corresponding tRNA molecules, thereby disrupting protein synthesis and leading to bacterial cell death. This mechanism targets a critical pathway in bacterial cells, making it highly effective against a broad range of bacterial species .
類似化合物との比較
Antibacterial agent 93 can be compared with other aminoacyl-tRNA synthetases inhibitors, such as mupirocin and tavaborole. While all these compounds share a similar mechanism of action, this compound is unique in its broad-spectrum activity and potency against both gram-positive and gram-negative bacteria. Other similar compounds include:
Mupirocin: Primarily effective against gram-positive bacteria, particularly Staphylococcus aureus.
Tavaborole: Used mainly for treating fungal infections but also exhibits antibacterial properties.
Linezolid: A synthetic antibiotic that inhibits bacterial protein synthesis by binding to the bacterial ribosome
特性
分子式 |
C29H28Cl3N5O4 |
|---|---|
分子量 |
616.9 g/mol |
IUPAC名 |
(2S,3R)-2-amino-N-[(1R)-1-[3-(4-chlorophenyl)phenyl]-2-[3-(6,7-dichloro-4-oxoquinazolin-3-yl)propanoylamino]ethyl]-3-hydroxybutanamide |
InChI |
InChI=1S/C29H28Cl3N5O4/c1-16(38)27(33)28(40)36-25(19-4-2-3-18(11-19)17-5-7-20(30)8-6-17)14-34-26(39)9-10-37-15-35-24-13-23(32)22(31)12-21(24)29(37)41/h2-8,11-13,15-16,25,27,38H,9-10,14,33H2,1H3,(H,34,39)(H,36,40)/t16-,25+,27+/m1/s1 |
InChIキー |
ILELKUIEOXCUBY-YDZMPMGISA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl)N)O |
正規SMILES |
CC(C(C(=O)NC(CNC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)Cl)Cl)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


